(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol
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Overview
Description
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
The synthesis of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with phenylhydrazine to form the intermediate, which then undergoes cyclization with formic acid to yield the desired triazoloquinoxaline derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding quinoxaline derivative.
Reduction: Reduction reactions can convert the triazoloquinoxaline to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol include other triazoloquinoxalines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, triazolothiadiazines have shown promise as enzyme inhibitors and anticancer agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties.
Properties
CAS No. |
86514-33-2 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(5-phenyl-4H-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol |
InChI |
InChI=1S/C16H14N4O/c21-11-15-17-16-10-19(12-6-2-1-3-7-12)13-8-4-5-9-14(13)20(16)18-15/h1-9,21H,10-11H2 |
InChI Key |
MYTOQHYVRIXTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=NN2C3=CC=CC=C3N1C4=CC=CC=C4)CO |
Origin of Product |
United States |
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